Z-D-Leu-OH
CAS No.: 28862-79-5
Cat. No.: VC21545357
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28862-79-5 |
---|---|
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Standard InChI Key | USPFMEKVPDBMCG-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Definition and Chemical Structure
Z-D-Leu-OH is a protected form of D-leucine where the amino group is blocked with a benzyloxycarbonyl (Z or Cbz) protecting group. This protection is essential in peptide synthesis to prevent unwanted reactions at the amino terminus during coupling procedures. The compound exists in different forms, with the dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) being particularly common due to its enhanced stability and solubility properties .
Chemical Identity
The dicyclohexylammonium salt form (Z-D-Leu-OH.DCHA) is identified by CAS number 7662-58-0, while the free acid form (Z-D-Leu-OH) is identified by CAS number 28862-79-5 . The IUPAC name for the DCHA salt is N-benzoxycarbonyl-D-leucine dicyclohexylamine, alternatively described as N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid .
Structural Characteristics
The molecular structure features the carbobenzyloxy group attached to the amino group of D-leucine, with the D-configuration specifying the stereochemistry of the amino acid. This stereochemistry is opposite to the naturally occurring L-leucine found in proteins, which gives Z-D-Leu-OH distinct properties in biological systems and synthetic applications.
Physical and Chemical Properties
Basic Physicochemical Properties
The physical and chemical properties of Z-D-Leu-OH.DCHA are summarized in the following table:
Structural Formulas and Identifiers
Various representations of the chemical structure include:
Identifier Type | Value | Reference |
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Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | For DCHA salt |
Isomeric SMILES | CC(C)CC@HNC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | For DCHA salt |
InChI | InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 | For DCHA salt |
InChI Key | FOULZFSGIVQTHX-UTONKHPSSA-N | For DCHA salt |
Chemical Reactivity
Z-D-Leu-OH contains several functional groups that determine its chemical behavior:
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Carboxylic acid group: Provides acidic properties and can participate in esterification and amide formation
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Protected amino group: The Z (Cbz) protection prevents reactions at the nitrogen while maintaining activation potential
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Leucine side chain: Contains a hydrophobic isobutyl group that influences solubility and interactions
Synthesis Methods
General Synthetic Approach
The synthesis of Z-D-Leu-OH typically follows a protection strategy of the amino acid D-leucine. The basic synthetic route involves:
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Starting with D-leucine (the unnatural enantiomer of leucine)
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Protection of the amino group with benzyl chloroformate under basic conditions
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Isolation and purification of the protected amino acid
Preparation of the DCHA Salt
The dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) is prepared through a salt formation reaction:
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Dissolving Z-D-Leu-OH in an appropriate organic solvent
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Addition of dicyclohexylamine to form the salt
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Precipitation and isolation of the pure salt form
The salt formation enhances stability and solubility properties, making it particularly valuable for storage and commercial distribution.
Reaction Conditions and Considerations
The synthesis typically requires controlled conditions:
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Temperature control to ensure stereochemical integrity
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Appropriate solvents such as dimethyl sulfoxide (DMSO)
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Careful pH management to optimize reactions
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Purification steps to ensure high purity of the final product
Applications in Research
Peptide Synthesis
Z-D-Leu-OH is primarily utilized as a building block in the synthesis of peptides. The Z (benzyloxycarbonyl) protecting group is commonly employed to protect the amino group during peptide coupling reactions, preventing unwanted side reactions . Its specific applications include:
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Solution-phase peptide synthesis
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Preparation of modified peptides with unnatural D-amino acids
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Development of peptide-based enzyme inhibitors
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Creation of peptide libraries for drug discovery
Pharmaceutical Research
In pharmaceutical research, Z-D-Leu-OH serves as a precursor for developing:
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Peptide-based therapeutics
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Enzyme inhibitors
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Peptidomimetics (compounds that mimic the structure and function of peptides)
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Peptide-drug conjugates
Biochemical Studies
The compound plays important roles in various biochemical investigations:
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Structure-activity relationship studies
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Protein-peptide interaction research
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Enzyme mechanism studies
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Development of analytical standards for proteomics
Biological Activity
Enzyme Interactions
Protected D-amino acids like Z-D-Leu-OH can interact with various enzymes, particularly proteases. The D-configuration provides resistance to many proteolytic enzymes that normally recognize and cleave L-amino acids, making compounds containing D-amino acids potentially valuable as enzyme inhibitors or stable peptide therapeutics.
Research Findings in Enzyme Studies
Research indicates that leucine derivatives with protecting groups like the Z group can demonstrate significant interactions with proteolytic enzymes. The specific stereochemistry of the D-form often results in distinct binding characteristics compared to the natural L-configuration, which can be leveraged in the design of selective enzyme inhibitors.
Comparative Biological Activity
When comparing the biological activity of Z-D-Leu-OH with similar compounds, several patterns emerge:
Compound | Configuration | Biological Activity | Potential Applications |
---|---|---|---|
Z-D-Leu-OH | D-isomer | Enzyme inhibition potential | Protease inhibitors, peptide-based drugs |
Z-L-Leu-OH | L-isomer | More readily recognized by natural enzymes | Peptide synthesis, biochemical probes |
Other Z-protected D-amino acids | D-isomers | Variable depending on amino acid | Specialized peptide applications |
Comparison with Similar Compounds
Comparison with Other Protected Amino Acids
The following table compares Z-D-Leu-OH with other protected amino acids commonly used in peptide synthesis:
Compound | Protecting Group | Amino Acid | Configuration | Key Characteristics |
---|---|---|---|---|
Z-D-Leu-OH | Benzyloxycarbonyl (Z/Cbz) | Leucine | D | Stable to many conditions, removable by hydrogenolysis |
Boc-D-Leu-OH | tert-Butyloxycarbonyl (Boc) | Leucine | D | Acid-labile protection, orthogonal to Z group |
Fmoc-D-Leu-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Leucine | D | Base-labile protection, used in solid-phase synthesis |
Z-D-Val-OH | Benzyloxycarbonyl (Z/Cbz) | Valine | D | Similar protection strategy, different side chain |
Comparison with Dipeptides
Z-D-Leu-OH can also be compared with related dipeptides that incorporate this protected amino acid:
Current Research and Future Directions
Recent Developments
Recent research has expanded the applications of protected D-amino acids like Z-D-Leu-OH in various fields:
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Development of peptide-based drug delivery systems
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Creation of peptide therapeutics with enhanced stability
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Design of stereoselective catalysts for organic synthesis
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Exploration of peptidomimetics as pharmaceutical agents
Future Research Directions
Potential areas for future research involving Z-D-Leu-OH include:
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Investigation of its role in the development of protease-resistant peptide drugs
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Exploration of novel synthetic methodologies for incorporating D-amino acids into complex peptides
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Studies on the impact of D-amino acids on protein folding and stability
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Development of new analytical methods for detecting and quantifying D-amino acids in biological samples
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